Reduced Anticholinergic Activity of Desmethylnortriptyline Relative to Parent Tricyclic Antidepressants
Desmethylnortriptyline, along with other hydroxylated metabolites of amitriptyline and nortriptyline, demonstrates reduced anticholinergic activity compared to the parent compounds amitriptyline and nortriptyline in the guinea-pig ileum in vitro assay [1]. The study reports that all tested metabolites exhibit lower antagonism at muscarinic acetylcholine receptors than either amitriptyline or nortriptyline [1]. This reduced anticholinergic profile distinguishes desmethylnortriptyline from nortriptyline in experimental systems where muscarinic receptor-mediated effects may confound interpretation of monoamine transporter pharmacology.
| Evidence Dimension | In vitro anticholinergic activity |
|---|---|
| Target Compound Data | Less anticholinergic than both amitriptyline and nortriptyline (qualitative classification per study) |
| Comparator Or Baseline | Amitriptyline and nortriptyline |
| Quantified Difference | Reduced anticholinergic activity relative to parent compounds; no IC50 values provided in source |
| Conditions | Guinea-pig ileum in vitro assay |
Why This Matters
For research applications requiring isolation of noradrenergic/serotonergic effects without muscarinic receptor confounding, desmethylnortriptyline offers a distinct pharmacological signature compared to nortriptyline, justifying compound-specific procurement.
- [1] Hyttel J, Christensen AV, Fjalland B. Neuropharmacological Properties of Amitriptyline, Nortriptyline and their Metabolites. Acta Pharmacol Toxicol (Copenh). 1980;47(1):53-57. View Source
